N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)pyridine-3-carboxamide
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Overview
Description
The compound “N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)pyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a phenyl group (a six-membered carbon ring), and a carbamoyl group (a functional group derived from carbamic acid). The presence of the dimethylamino group suggests that this compound could have some basic properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and phenyl rings suggests that the compound could have a planar structure. The carbamoyl group could introduce some polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The carbamoyl group could be involved in reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbamoyl group could make the compound soluble in polar solvents. The compound could also exhibit basic properties due to the presence of the dimethylamino group .Scientific Research Applications
Ionic-bonded Photosensitive Polyimides
Soluble polyimides with pendant carboxyl groups were synthesized, involving a compound structurally related to the target chemical. These materials showed promise for negative-tone behavior in photosensitive applications due to their ability to form fine patterns upon UV irradiation, indicating their utility in the field of materials science and engineering (Fukushima, Oyama, & Tomoi, 2003).
Interaction with Thiosemicarbazone Derivatives
A study highlighted the reaction of a chloro[2-(dimethylaminomethyl)phenyl-C1]mercury(II) compound with thiosemicarbazone derivatives of pyridine-2-carboxamide, forming tetrahedral complexes. This interaction elucidates the compound's role in forming complexes with potential applications in medicinal chemistry and coordination chemistry (Abram et al., 2006).
Synthesis of Cytotoxic Heterocyclic Compounds
Another research avenue explored the utilization of propenone derivatives, structurally related to the target chemical, for synthesizing new cytotoxic heterocyclic compounds. These compounds showed promising growth inhibitory effects against cancer cell lines, highlighting the compound's relevance in the development of new antitumor agents (Mansour et al., 2020).
Antiviral Activity of Pyrazolo[3,4-d]-1,3,2-diazaphosphorins
Research on phosphorus-containing analogs of pyrazolo[3,4-d]pyrimidine derivatives, incorporating elements structurally akin to the target compound, demonstrated pronounced antiviral properties. This study underscores the potential of the compound in contributing to the development of new antiviral agents (Nilov et al., 1998).
Antibacterial and Antifungal Activities
Compounds structurally related to the target molecule exhibited antibacterial and antifungal activities, suggesting its utility in the synthesis of new antimicrobial agents. The study presents a foundation for further exploration into the antimicrobial potential of derivatives based on this chemical structure (Zhuravel et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[2-(dimethylamino)ethylcarbamoyl]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-21(2)11-10-19-17(23)14-7-3-4-8-15(14)20-16(22)13-6-5-9-18-12-13/h3-9,12H,10-11H2,1-2H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJHXTIGQYFDSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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